molecular formula C16H26GeN4 B11558047 1-phenyl-N-{[4-(triethylgermanyl)-1H-1,2,3-triazol-5-yl]methyl}methanamine

1-phenyl-N-{[4-(triethylgermanyl)-1H-1,2,3-triazol-5-yl]methyl}methanamine

Cat. No.: B11558047
M. Wt: 347.0 g/mol
InChI Key: SIAUKYAQGIXGAE-UHFFFAOYSA-N
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Description

BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE is a complex organic compound that features a benzyl group attached to a triazole ring, which is further substituted with a triethylgermyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE typically involves a multi-step process. One common method includes the formation of the triazole ring through a click reaction between an azide and an alkyne. The triethylgermyl group can be introduced via a substitution reaction using triethylgermane as a reagent. The benzyl group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to stabilize metal ions.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE involves its ability to coordinate with metal ions, thereby stabilizing them and facilitating various chemical reactions. The triazole ring and triethylgermyl group play crucial roles in this coordination process, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tris(benzyltriazolylmethyl)amine: Similar structure but lacks the triethylgermyl group.

    Tris(2-carboxyethyl)phosphine: Another ligand used in coordination chemistry.

    Azide-PEG3-biotin conjugate: Used in bioconjugation and protein labeling.

Uniqueness

BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYL})AMINE is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties and enhances its utility in various applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H26GeN4

Molecular Weight

347.0 g/mol

IUPAC Name

1-phenyl-N-[(5-triethylgermyl-2H-triazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H26GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,18H,4-6,12-13H2,1-3H3,(H,19,20,21)

InChI Key

SIAUKYAQGIXGAE-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C1=NNN=C1CNCC2=CC=CC=C2

Origin of Product

United States

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